Cas no 141194-58-3 (Ethanone,2-bromo-1-[(2R)-tetrahydro-2-furanyl]-)
141194-58-3 structure
Product Name:Ethanone,2-bromo-1-[(2R)-tetrahydro-2-furanyl]-
CAS No:141194-58-3
MF:C6H9BrO2
MW:193.038461446762
CID:101809
PubChem ID:11194867
Update Time:2025-04-19
Ethanone,2-bromo-1-[(2R)-tetrahydro-2-furanyl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-bromo-1-[(2R)-tetrahydro-2-furanyl]-
- 2-bromo-1-[(2R)-oxolan-2-yl]ethanone
- Ethanone, 2-bromo-1-[(2R)-tetrahydro-2-furanyl]- (9CI)
- 2-BROMO-1-[(2R)-TETRAHYDRO-2-FURANYL]-ETHANONE
- (r)-2-bromoacetyltetrahydrofuran
- 141194-58-3
- DTXSID10458316
- SCHEMBL5740448
- NOYOYKREDRZQSD-ZCFIWIBFSA-N
- Ethanone, 2-bromo-1-[(2R)-tetrahydro-2-furanyl]-
- DB-287354
-
- Inchi: 1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2/t6-/m1/s1
- InChI Key: NOYOYKREDRZQSD-ZCFIWIBFSA-N
- SMILES: BrCC([C@H]1CCCO1)=O
Computed Properties
- Exact Mass: 191.97857
- Monoisotopic Mass: 191.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Ethanone,2-bromo-1-[(2R)-tetrahydro-2-furanyl]- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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